2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Dihydropyridazinone Moiety: The final step involves the cyclization of the intermediate compound to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Catalytic hydrogenation is often employed to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups .
Scientific Research Applications
2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound with a similar mechanism of action, used for cognitive enhancement.
Uniqueness
2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a piperidine ring, benzyl group, and dihydropyridazinone moiety sets it apart from other acetylcholinesterase inhibitors, potentially offering advantages in terms of efficacy and selectivity .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)16-18-11-13-23(14-12-18)15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAPQQDYUJIND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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